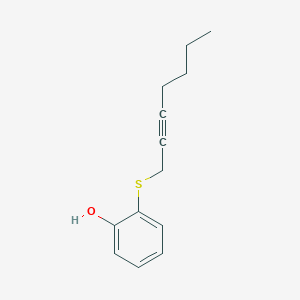
Phenol, 2-(2-heptynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-heptynylthio)- is a useful research compound. Its molecular formula is C13H16OS and its molecular weight is 220.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-(2-heptynylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2-heptynylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Phenol, 2-(2-heptynylthio)- is characterized by the presence of a phenolic hydroxyl group and a thioether linkage, which contributes to its biological activity. The compound has the following chemical formula:
- Chemical Formula : C₁₃H₁₆OS
- Molecular Weight : 220.33 g/mol
Inhibition of Cyclooxygenases
One of the most significant applications of Phenol, 2-(2-heptynylthio)- is its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that it exhibits potent inhibitory effects, with IC50 values of 17 µM for COX-1 and 0.8 µM for COX-2, demonstrating a 20-fold selectivity towards COX-2 over COX-1. This selectivity makes it a candidate for anti-inflammatory drug development, particularly for conditions where COX-2 inhibition is desired without affecting COX-1 activity .
Environmental Applications
Phenol Removal from Wastewater
The compound has also been studied for its effectiveness in treating phenolic compounds in wastewater. A case study involving a specialty chemical manufacturer highlighted the successful reduction of phenol levels from wastewater using an innovative treatment system. The Nyex™-a system combined adsorption with electrochemical oxidation to achieve approximately 75% removal of phenol from chemical distillate and nearly 99% from effluent samples .
| Application Area | Method/Process | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|---|
| Chemical Distillate | Nyex™-a System | 4,761 | 1,096 | ~75% |
| Chemical Effluent | Nyex™-a System | 645 | <0.5 | ~99% |
Case Studies
Case Study: Inhibition of Inflammation
A study published in Science demonstrated the potential of Phenol, 2-(2-heptynylthio)- as an anti-inflammatory agent. The research involved animal models where the compound was administered to assess its effects on induced inflammation. Results showed significant reductions in inflammatory markers compared to control groups, supporting its therapeutic potential .
Case Study: Wastewater Treatment Efficiency
In another case study focused on wastewater management, the application of the Nyex™-a system demonstrated that Phenol, 2-(2-heptynylthio)- could effectively reduce phenolic content in industrial effluents. The study emphasized the importance of such treatments in minimizing environmental impact and adhering to regulatory standards for wastewater discharge .
Eigenschaften
IUPAC Name |
2-hept-2-ynylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMHLYBQBYJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332861 |
Source


|
| Record name | Phenol, 2-(2-heptynylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210350-98-4 |
Source


|
| Record name | Phenol, 2-(2-heptynylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













